molecular formula C26H23NOP+ B11112188 [2-(4-Aminophenyl)-2-oxoethyl](triphenyl)phosphonium

[2-(4-Aminophenyl)-2-oxoethyl](triphenyl)phosphonium

Cat. No.: B11112188
M. Wt: 396.4 g/mol
InChI Key: UDDVUSJDTTVZQT-UHFFFAOYSA-O
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Description

2-(4-Aminophenyl)-2-oxoethylphosphonium is an organophosphorus compound that features a phosphonium cation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-2-oxoethylphosphonium typically involves the reaction of triphenylphosphine with a suitable precursor containing the 2-(4-aminophenyl)-2-oxoethyl moiety. One common method is the reaction of triphenylphosphine with 2-(4-aminophenyl)-2-oxoethyl chloride under mild conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of 2-(4-Aminophenyl)-2-oxoethylphosphonium may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-2-oxoethylphosphonium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphonium compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Aminophenyl)-2-oxoethylphosphonium is used as a reagent in organic synthesis. It can act as a catalyst or a reactant in various chemical transformations, including the formation of carbon-phosphorus bonds.

Biology and Medicine

In biological and medicinal research, this compound has potential applications as a precursor for the synthesis of bioactive molecules. Its unique structure allows for the development of novel drugs and therapeutic agents.

Industry

In the industrial sector, 2-(4-Aminophenyl)-2-oxoethylphosphonium can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-2-oxoethylphosphonium involves its interaction with molecular targets through its phosphonium cation. This interaction can lead to the formation of stable complexes or the activation of specific pathways, depending on the context of its use. The compound’s effects are mediated by its ability to participate in redox reactions and form covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A common phosphine used in organic synthesis.

    [2-(4-Aminophenyl)-2-oxoethyl]phosphine: Similar structure but lacks the triphenylphosphonium moiety.

    2-(4-Aminophenyl)-2-oxoethylphosphonium: Similar but with trimethyl groups instead of triphenyl.

Uniqueness

2-(4-Aminophenyl)-2-oxoethylphosphonium is unique due to its combination of the 2-(4-aminophenyl)-2-oxoethyl group with the triphenylphosphonium moiety. This unique structure imparts specific reactivity and stability, making it valuable for specialized applications in synthesis and research.

Properties

Molecular Formula

C26H23NOP+

Molecular Weight

396.4 g/mol

IUPAC Name

[2-(4-aminophenyl)-2-oxoethyl]-triphenylphosphanium

InChI

InChI=1S/C26H22NOP/c27-22-18-16-21(17-19-22)26(28)20-29(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-19H,20H2,(H-,27,28)/p+1

InChI Key

UDDVUSJDTTVZQT-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C(C=C1)[P+](CC(=O)C2=CC=C(C=C2)N)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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